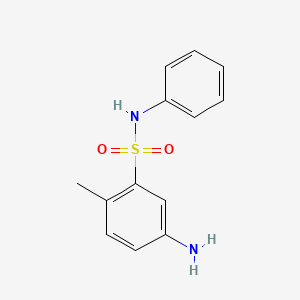

5-Amino-2-methyl-N-phenylbenzenesulfonamide

Description

Chemical Name: 5-Amino-2-methyl-N-phenylbenzenesulfonamide CAS No.: 79-72-1 Molecular Formula: C₁₃H₁₄N₂O₂S Molecular Weight: 262.33 g/mol Synonyms: 4-Toluidine-2-sulfonanilide; 5-Amino-2-methylbenzenesulfonanilide .

Properties

IUPAC Name |

5-amino-2-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-7-8-11(14)9-13(10)18(16,17)15-12-5-3-2-4-6-12/h2-9,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAKHJQTCPZXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058824 | |

| Record name | Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-72-1 | |

| Record name | 5-Amino-2-methyl-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-o-toluenesulfonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 79-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminotoluene-2-sulphonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfuric acid as a sulfonating agent and subsequent neutralization with a base .

Industrial Production Methods: In industrial settings, the production of 5-Amino-2-methyl-N-phenylbenzenesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Amino-2-methyl-N-phenylbenzenesulfonamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products:

Oxidation: Products may include sulfonic acids or nitro derivatives.

Reduction: Products may include amines or other reduced forms of the compound.

Substitution: Products depend on the nucleophile used and can include substituted benzenesulfonamides.

Scientific Research Applications

Chemistry: 5-Amino-2-methyl-N-phenylbenzenesulfonamide is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It is particularly useful in proteomics research for labeling and detecting specific proteins .

Industry: In industrial applications, 5-Amino-2-methyl-N-phenylbenzenesulfonamide is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include enzyme inhibition, protein modification, or signal transduction .

Comparison with Similar Compounds

Structural and Physical Properties

The compound features a benzene ring substituted with an amino (-NH₂) group at position 5, a methyl (-CH₃) group at position 2, and a sulfonamide (-SO₂NH-) moiety linked to a phenyl group (N-phenyl) at position 1. Key physical properties include:

Comparison with Similar Compounds

The structural and functional variations among sulfonamide derivatives significantly influence their physicochemical properties and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of 5-Amino-2-methyl-N-phenylbenzenesulfonamide and Analogues

Key Observations:

Structural Modifications and Physicochemical Properties: Substituent Effects: The presence of electron-withdrawing groups (e.g., -Cl in CAS 71215-81-1) increases molecular polarity and boiling points, while bulky groups (e.g., N-(2,4-diMe-Ph)) enhance steric hindrance, affecting binding affinity in biological systems . Melting Points: Simpler sulfonamides like 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7) exhibit higher melting points (163–164°C) due to stronger intermolecular hydrogen bonding compared to the N-phenyl-substituted target compound (42–50°C) .

Dye Synthesis: The target compound’s amino and sulfonamide groups facilitate diazotization and coupling reactions, making it suitable for synthesizing azo dyes like Acid Yellow 48 .

Safety and Handling: Chlorinated derivatives (e.g., CAS 71215-81-1) often carry higher toxicity risks (e.g., H302: harmful if swallowed) compared to non-halogenated analogues . The target compound’s safety profile remains less documented but is classified as a standard laboratory reagent .

Biological Activity

5-Amino-2-methyl-N-phenylbenzenesulfonamide, an organic compound with the molecular formula C₁₃H₁₄N₂O₂S, is a sulfonamide derivative known for its diverse biological activities. This article explores its antibacterial, antiviral, and potential therapeutic properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a sulfonamide functional group that is crucial for its biological activity. The presence of the amino group allows for nucleophilic substitutions, while the sulfonyl group contributes to its interaction with biological targets. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₂S |

| Molecular Weight | 250.33 g/mol |

| Functional Groups | Amino, Sulfonamide |

Antibacterial Activity

The sulfonamide moiety is well-known for its antibacterial properties. Research indicates that compounds similar to 5-Amino-2-methyl-N-phenylbenzenesulfonamide exhibit significant antibacterial activity by inhibiting bacterial growth through interference with folic acid synthesis, a pathway critical for bacterial survival.

The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential in the bacterial folate synthesis pathway. This inhibition leads to a depletion of folate and subsequently impairs nucleic acid synthesis.

Antiviral Activity

Recent studies have highlighted the antiviral properties of sulfonamides, including 5-Amino-2-methyl-N-phenylbenzenesulfonamide. For instance, a study demonstrated that similar compounds could inhibit the replication of influenza viruses by targeting viral mRNA transcription and processing .

Case Study: Influenza Virus Inhibition

In experiments involving A549 cells (lung epithelial cells), compounds structurally related to 5-Amino-2-methyl-N-phenylbenzenesulfonamide showed a dose-dependent decrease in viral mRNA levels, indicating effective antiviral action against influenza virus strains .

Enzyme Inhibition Studies

The biological activity of 5-Amino-2-methyl-N-phenylbenzenesulfonamide extends to its role as an enzyme inhibitor. It has been reported that derivatives of this compound can inhibit specific enzymes involved in various metabolic pathways, showcasing potential therapeutic applications.

Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 5-Amino-2-methyl-N-phenylbenzenesulfonamide | Dihydropteroate synthase | 50 |

| Compound X (related structure) | Influenza HA protein | 16.79 |

Pharmacokinetic Properties

Understanding the pharmacokinetics of 5-Amino-2-methyl-N-phenylbenzenesulfonamide is crucial for its potential therapeutic use. Studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for effective drug development.

Future Directions

Given its promising biological activities, further research on 5-Amino-2-methyl-N-phenylbenzenesulfonamide could lead to novel therapeutic agents against bacterial infections and viral diseases. Future studies should focus on:

- Mechanistic Studies : Elucidating the detailed mechanisms of action against specific pathogens.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity.

- Clinical Trials : Conducting trials to assess efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-2-methyl-N-phenylbenzenesulfonamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 5-amino-2-methylaniline with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl by-products. Key parameters include:

- Temperature : 0–5°C during sulfonylation to minimize side reactions.

- Solvent : Dichloromethane or THF for improved solubility of intermediates.

- Purification : Recrystallization from ethanol/water (1:3 v/v) yields >95% purity .

- Scalability : A recent optimized protocol achieved 85% yield at 100g scale by controlled dropwise addition of sulfonyl chloride and rigorous pH monitoring .

Q. How is 5-amino-2-methyl-N-phenylbenzenesulfonamide characterized structurally and functionally in academic research?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 45–55 ppm (sulfonamide sulfur-linked carbons).

- FT-IR : Stretching vibrations at 1330 cm⁻¹ (S=O symmetric) and 1160 cm⁻¹ (S=O asymmetric) confirm sulfonamide formation .

- Chromatography : HPLC (C18 column, 0.1% TFA in acetonitrile/water) validates purity >98% .

- Thermal Analysis : Melting point 160–165°C (DSC) aligns with crystalline stability .

Q. What are the primary research applications of this compound in chemistry and biology?

- Methodological Answer :

- Chemical Intermediate : Used to synthesize sulfonamide-based ligands for metal-organic frameworks (MOFs) via amino group functionalization .

- Biological Probes : Serves as a scaffold for enzyme inhibitors (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding affinity. IC₅₀ values are determined via fluorometric assays .

- Material Science : Incorporated into polymers for ion-selective membranes, evaluated via conductivity measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

- Methodological Answer : Discrepancies in antimicrobial studies (e.g., variable MIC values) often arise from:

- Strain Variability : Use standardized strains (e.g., ATCC) and broth microdilution protocols.

- Solvent Effects : DMSO concentrations >1% may inhibit bacterial growth; use vehicle controls.

- Structural Confounders : Compare methyl vs. methoxy substituents in analogues to isolate electronic effects .

Q. What experimental design strategies optimize reaction efficiency in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, stoichiometry, agitation rate). For example, a 2³ factorial design reduced reaction time by 30% while maintaining yield .

- Process Analytical Technology (PAT) : Inline FT-IR monitors sulfonyl chloride consumption in real time .

- Green Chemistry Metrics : Solvent selection guided by E-factors; ethanol/water mixtures reduce waste vs. dichloromethane .

Q. What computational methods predict the reactivity of 5-amino-2-methyl-N-phenylbenzenesulfonamide in novel reactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) level optimizations identify nucleophilic sites (e.g., amino group with Fukui index f⁻ = 0.12).

- Molecular Dynamics : Simulate solvent interactions to predict solubility trends (e.g., lower solvation energy in polar aprotic solvents) .

- Docking Studies : AutoDock Vina models sulfonamide binding to carbonic anhydrase IX (PDB: 3IAI) to prioritize synthetic targets .

Q. How are impurities and by-products characterized during synthesis, and what mitigation strategies exist?

- Methodological Answer :

- HPLC-MS : Identifies common by-products like N-phenyl-2-methylbenzenesulfonamide (m/z 261.1) from incomplete amination.

- Crystallization Control : Seeding with pure compound reduces amorphous impurities.

- Kinetic Profiling : Quench studies isolate intermediates (e.g., sulfonic acid derivatives) for pathway analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.